Methyl chromane-7-carboxylate

Descripción general

Descripción

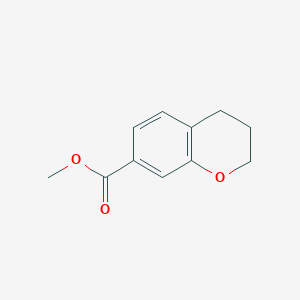

Methyl chromane-7-carboxylate is an organic compound with the molecular formula C11H12O3. It belongs to the class of chromane derivatives, which are known for their diverse biological and pharmacological activities. The compound features a chromane ring system with a carboxylate ester group at the 7-position, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl chromane-7-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the condensation of salicylaldehyde with methyl acetoacetate, followed by cyclization to form the chromane ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield chromane-7-carboxylic acid.

-

Conditions :

-

Mechanism : Nucleophilic acyl substitution, where hydroxide or water attacks the electrophilic carbonyl carbon.

-

Outcome : High conversion (>90%) under optimized conditions, confirmed by NMR and IR spectroscopy.

Ring-Opening Reactions

The chromane ring can undergo acid- or base-catalyzed ring-opening to form ortho-quinone methide (o-QM) intermediates.

-

Conditions :

-

Mechanism :

-

Example : Ring-opening followed by Wittig reaction with ylides produces enone derivatives (40% yield over three steps) .

Nucleophilic Substitution

The ester group participates in transesterification and nucleophilic substitutions.

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Transesterification | Ethanol, H2SO4 catalyst | Ethyl chromane-7-carboxylate | 75–85% | |

| Aminolysis | Ammonia, MeOH, 50°C | Chromane-7-carboxamide | 60% |

Catalytic Cycloadditions

This compound participates in metal-catalyzed cycloadditions.

-

Co(III)-Carbene Radical Pathway :

Oxidation

-

Chromane Ring Oxidation :

Reduction

-

Ester to Alcohol :

-

Conditions : LiAlH4, THF, 0°C to RT.

-

Product : Chromane-7-methanol (82% yield).

-

Biological Derivatization

The compound’s ketimine moiety enables further transformations for bioactive molecule synthesis.

-

Wittig Reaction :

-

Aza-Michael Addition :

Comparative Reactivity of Chromane Derivatives

| Compound | Key Reaction | Selectivity/Yield | Reference |

|---|---|---|---|

| This compound | Ester hydrolysis | >90% | |

| 3-Amino derivative | Nucleophilic substitution | 60–85% | |

| 2H-Chromene | Cycloaddition | >95% |

Aplicaciones Científicas De Investigación

Methyl chromane-7-carboxylate exhibits several biological activities due to its unique structural features. Key areas of interest include:

- Antioxidant Properties : Compounds in the chromane family are known for their antioxidant capabilities, which can help mitigate oxidative stress in biological systems. This property is crucial for developing treatments for diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : Research indicates that this compound derivatives may inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. The presence of functional groups enhances their interaction with biological targets, potentially influencing enzyme activity and receptor binding .

- Antimicrobial Activity : Some studies suggest that derivatives of this compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound and its derivatives:

Comparative Analysis with Related Compounds

This compound shares structural similarities with other compounds in the chromane family. A comparative analysis reveals the following:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl Chromone | Chromone backbone | Exhibits strong fluorescence properties |

| 3-Aminochromone | Amino group at C-3 | Known for anti-inflammatory effects |

| Methyl 2-amino-4-chromene-5-carboxylate | Carboxylic acid at C-5 | Potentially more reactive due to additional substituents |

| 6-Hydroxy-2-aminochroman-4-one | Hydroxyl group at C-6 | Enhanced solubility and bioavailability |

The unique positioning of functional groups in this compound influences its reactivity and biological activity compared to these similar compounds, making it a subject of interest for further research.

Mecanismo De Acción

The mechanism of action of methyl chromane-7-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses. The specific molecular targets and pathways depend on the functional groups present on the chromane scaffold and the nature of the substituents.

Comparación Con Compuestos Similares

Methyl chromane-7-carboxylate can be compared with other chromane derivatives, such as:

Chromone: Lacks the ester group and has different biological activities.

Chroman-2-one: Features a ketone group instead of an ester, leading to distinct reactivity and applications.

Flavonoids: Natural compounds with a similar chromane structure but with additional hydroxyl groups, contributing to their antioxidant properties.

Uniqueness: this compound is unique due to its specific ester functional group at the 7-position, which imparts distinct chemical reactivity and biological activity. This makes it a versatile scaffold for the development of new therapeutic agents and materials.

Actividad Biológica

Methyl chromane-7-carboxylate is a compound belonging to the chroman family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data tables that highlight its potential therapeutic applications.

1. Overview of this compound

This compound is a derivative of chroman, characterized by a methyl group at the 7-position and a carboxylate functional group. This structure contributes to its diverse pharmacological properties, making it a subject of interest in medicinal chemistry.

2.1 Cytotoxic Effects

Research has demonstrated that several chroman derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies focusing on related chroman compounds have shown promising results against the MCF-7 breast cancer cell line.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Chroman-2,4-dione Derivative | MCF-7 | 68.4 ± 3.9 |

| Chroman-2,4-dione Derivative | HL-60 | 42.0 ± 2.7 |

| Chroman-2,4-dione Derivative | MOLT-4 | 24.4 ± 2.6 |

The IC50 value indicates the concentration required for 50% inhibition of cell growth, with lower values signifying higher potency .

The anticancer effects of this compound and its derivatives may be attributed to their ability to induce apoptosis in cancer cells through various mechanisms:

- Tubulin Interaction : Compounds in this class can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase oxidative stress within cancer cells, contributing to cell death .

3. Antiepileptic Activity

This compound has also been investigated for its potential antiepileptic properties. The presence of specific structural features in chroman derivatives has been linked to enhanced antiepileptic activity without significant neurotoxicity.

3.1 Case Studies

In a study evaluating various chroman derivatives for antiepileptic activity, certain compounds exhibited promising results with minimal side effects compared to traditional antiepileptic drugs . The need for new agents with better safety profiles is critical due to the limitations of existing medications.

4. Other Biological Activities

Beyond anticancer and antiepileptic effects, this compound and related compounds have shown potential in other areas:

- Antimicrobial Activity : Some derivatives have demonstrated activity against various bacterial strains.

- Antioxidant Properties : The ability to scavenge free radicals suggests potential applications in oxidative stress-related conditions .

5. Conclusion and Future Directions

This compound represents a promising scaffold in drug development due to its multifaceted biological activities. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic potential across various medical fields.

Future studies should focus on:

- Structure-Activity Relationship (SAR) : Understanding how modifications to the methyl chromane structure affect biological activity.

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models before clinical trials.

- Combination Therapies : Investigating synergistic effects with existing drugs to enhance therapeutic outcomes.

The continued exploration of this compound could lead to significant advancements in treatment options for cancer and neurological disorders, ultimately benefiting patient care.

Propiedades

IUPAC Name |

methyl 3,4-dihydro-2H-chromene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-11(12)9-5-4-8-3-2-6-14-10(8)7-9/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEGSCLTMMNTPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCCO2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624649 | |

| Record name | Methyl 3,4-dihydro-2H-1-benzopyran-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527681-32-9 | |

| Record name | Methyl 3,4-dihydro-2H-1-benzopyran-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.